molecular formula C25H29N3O6S B2955993 Ethyl 4-((7-((furan-2-ylmethyl)carbamoyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)thio)-3-oxobutanoate CAS No. 451467-45-1

Ethyl 4-((7-((furan-2-ylmethyl)carbamoyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)thio)-3-oxobutanoate

Cat. No.: B2955993
CAS No.: 451467-45-1
M. Wt: 499.58
InChI Key: BBGWNEYAZLARIC-UHFFFAOYSA-N
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Description

Ethyl 4-((7-((furan-2-ylmethyl)carbamoyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)thio)-3-oxobutanoate is a synthetic quinazolinone derivative characterized by a fused bicyclic quinazolinone core, a pentyl chain at position 3, a furan-2-ylmethyl carbamoyl group at position 7, and a thioether-linked 3-oxobutanoate ethyl ester moiety. Its synthesis involves multi-step organic reactions, with the quinazolinone core constructed via cyclocondensation of anthranilic acid derivatives, followed by functionalization with sulfur-containing and ester groups .

Properties

IUPAC Name

ethyl 4-[7-(furan-2-ylmethylcarbamoyl)-4-oxo-3-pentylquinazolin-2-yl]sulfanyl-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O6S/c1-3-5-6-11-28-24(32)20-10-9-17(23(31)26-15-19-8-7-12-34-19)13-21(20)27-25(28)35-16-18(29)14-22(30)33-4-2/h7-10,12-13H,3-6,11,14-16H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGWNEYAZLARIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=C1SCC(=O)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((7-((furan-2-ylmethyl)carbamoyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)thio)-3-oxobutanoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C25H29N3O6S
  • Molecular Weight : 499.58 g/mol
  • Purity : Typically around 95% .

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, particularly in anticancer activity. These mechanisms often involve the inhibition of key enzymes and pathways associated with cancer cell proliferation:

  • Enzyme Inhibition : Compounds in this class may inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and cell cycle regulation .
  • Molecular Docking Studies : Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in cancer progression, potentially leading to reduced tumor growth .

Anticancer Activity

Several studies have highlighted the anticancer potential of quinazoline derivatives, which include this compound. For instance:

StudyCompound TestedActivityFindings
Quinazoline DerivativesAntitumorInhibition of cancer cell proliferation through enzyme inhibition.
Similar CompoundsCytotoxicitySignificant cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

Research has also indicated potential antimicrobial properties. Compounds with similar structures have been shown to possess activity against a range of bacterial and fungal pathogens:

Pathogen TypeCompound ActivityReference
BacteriaModerate to high inhibition
FungiEffective against several strains

Case Studies

  • In Vitro Studies : A study evaluating the efficacy of similar compounds demonstrated significant inhibition of tumor cell lines when treated with quinazoline derivatives, indicating a promising avenue for further research into this compound's anticancer properties.
  • Molecular Docking Analysis : In silico studies have shown that these compounds can effectively interact with target proteins involved in cancer pathways, providing a rational basis for their use as anticancer agents.

Comparison with Similar Compounds

Table 1: Key Properties of Ethyl Ester Derivatives

Compound Name Core Structure Substituents Functional Linkage Reported Bioactivity
Target Compound Quinazolinone Furan-2-ylmethyl carbamoyl, pentyl Thioether Limited data (hypothesized enzyme inhibition)
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Benzoate Pyridazin-3-yl, phenethylamino Amino Antiproliferative activity
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) Benzoate 3-Methylisoxazol-5-yl, phenethylthio Thioether Enhanced metabolic stability

Solubility and Stability

  • The quinazolinone core may reduce aqueous solubility compared to benzoate-based analogues due to increased hydrophobicity.
  • The thioether linkage in the target compound could confer susceptibility to oxidation, contrasting with the stable ether linkages in I-6473 .

Mechanistic and Computational Insights

Lumping strategies, as described in climate-chemistry models , suggest that compounds with shared functional groups (e.g., esters, heterocycles) may exhibit similar degradation pathways or environmental persistence. However, the unique quinazolinone-thioether system in the target compound likely diverges from simpler analogues in reactivity and biological half-life.

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